Dual Electron-Withdrawing Activation: Conjugated Aldehyde-Nitrile Enhances Dienophile Reactivity Over Single-Function Analogs
4-Formylpent-4-enenitrile possesses two electron-withdrawing groups (formyl and nitrile) directly conjugated to its exocyclic double bond, a structural feature known to lower the LUMO energy and accelerate Diels-Alder cycloadditions [1]. In contrast, methacrolein (CAS 78-85-3) has only an aldehyde activating group, and acrylonitrile (CAS 107-13-1) has only a nitrile. General reactivity scales for dienophiles indicate that nitrile-substituted alkenes exhibit higher reactivity than aldehydes alone, and the presence of two electron-withdrawing groups further enhances electrophilicity [2]. While direct experimental kinetic data for 4-formylpent-4-enenitrile are not publicly available, the computed electrophilicity index (ω) for α,β-unsaturated nitriles with additional carbonyl substitution is typically 1.5–2.5 eV, compared to ~1.0–1.8 eV for singly activated analogs [3].
| Evidence Dimension | Number of electron-withdrawing groups conjugated to alkene |
|---|---|
| Target Compound Data | 2 (aldehyde + nitrile) conjugated to exocyclic alkene |
| Comparator Or Baseline | Methacrolein: 1 (aldehyde only); Acrylonitrile: 1 (nitrile only) |
| Quantified Difference | Target possesses 2 activating groups vs. 1 for each comparator; class-level LUMO energy lowering of ~0.3–0.7 eV per additional withdrawing group [3] |
| Conditions | Computational prediction (DFT B3LYP/6-31G* level) for analogous α,β-unsaturated carbonyl-nitrile systems |
Why This Matters
Enhanced dienophile reactivity enables faster cycloadditions under milder conditions and can alter regioselectivity outcomes, directly impacting synthetic route efficiency and product yield in heterocycle construction.
- [1] JoVE. 16.23: Diels–Alder Reaction: Characteristics of Dienophiles. https://www-jove-com-443.vpn.cdutcm.edu.cn/science-education/11760/diels-alder-reaction-characteristics-of-dienophiles View Source
- [2] AskFilo. Rank the following dienophiles in order of their expected reactivity. https://askfilo.com/user-question-answers/chemistry/rank-the-following-dienophiles-in-order-of-their-expected-react-3138363536333734 View Source
- [3] Domingo, L. R.; Aurell, M. J.; Pérez, P.; Contreras, R. Quantitative characterization of the global electrophilicity power of common diene/dienophile pairs in Diels–Alder reactions. Tetrahedron 2002, 58 (22), 4417–4423. DOI: 10.1016/S0040-4020(02)00410-6 View Source
